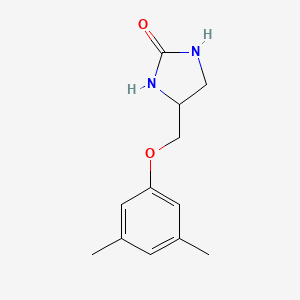
α-Conotoxin BuIA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-Conotoxin BuIA has been identified within the venom of the marine snail Conus Bullatus. this compound is a potent blocker of neuronal nicotinic acetylcholine receptors with interesting selectivity properties among isoforms. In particular, it discriminates best rat α6-subunit containing neuronal AChR over α4-containing receptors with respective IC50 values of 0.25 nM for α6/α3β2 chimeras and 10 µM for α4β2. However, the level of discrimination is mainly β-isoform dependent because the kinetics of unblock are dependent on the β-subunit type. Neuronal AChRs containing β4 rather than β2 have a very slow off rate for this compound. This is true also for human AChRs. As a result, the IC50 values for α3β2 and α3β4 are, respectively, 5.7 nM and 27 nM and their Koff, respectively, 0.65 min-1 and 0.011 min-1. This compound can thus be advantageously used to discriminate between a-isoforms and also between β2 and β4 isoforms.
Propiedades
Fórmula molecular |
C54H82N14O16S4 |
|---|---|
Peso molecular |
1311.59 g/mol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



